1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(19-12-3-4-14-15(10-12)24-11-23-14)18-6-8-21-7-5-13(20-21)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUTXQKHFUYPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis
Thiophene-2-carboxaldehyde reacts with hydrazine derivatives under acidic conditions to form the pyrazole ring. For example:
$$ \text{Thiophene-2-carboxaldehyde} + \text{Methyl ketone} \xrightarrow{\text{HCl, EtOH}} 3\text{-(Thiophen-2-yl)-1H-pyrazole} $$
Optimization Note:
- Temperature: 80–100°C
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Yield: 68–72% after recrystallization (ethanol/water)
1,3-Dipolar Cycloaddition
Thiophene-substituted alkynes undergo [3+2] cycloaddition with diazo compounds:
$$ \text{Thiophene-2-carbonitrile} + \text{Diazoacetate} \xrightarrow{\text{Cu(acac)}_2} \text{Pyrazole intermediate} $$
Urea Bond Formation
The final step involves coupling the benzodioxole-5-amine with the pyrazole-ethylamine intermediate:
Phosgene-Free Urea Synthesis
$$ 1,3\text{-Benzodioxol-5-amine} + \text{Trimethylsilyl isocyanate} \xrightarrow{\text{CH}2\text{Cl}2} \text{Isocyanate intermediate} $$
$$ \text{Isocyanate} + \text{Pyrazole-ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target urea} $$
Key Parameters:
- Reaction time: 6–8 hours at 0°C → room temperature
- Workup: Aqueous NaHCO₃ wash, silica gel chromatography
- Yield: 82–85%
Carbodiimide-Mediated Coupling
Alternative method using EDCI/HOBt system:
$$ \text{Benzodioxole-5-amine} + \text{Pyrazole-ethylamine} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Urea} $$
Comparative Data:
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Phosgene-free | CH₂Cl₂ | 0–25 | 85 | 98.5 |
| EDCI/HOBt | DMF | 25 | 78 | 97.2 |
Purification and Characterization
Final purification employs column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation via:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89 (d, J=3.1 Hz, 1H, thiophene), 6.83–6.91 (m, 3H, benzodioxole)
- HRMS : m/z calculated for C₁₇H₁₅N₄O₃S [M+H]⁺ 371.0914, found 371.0911
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Formation : Use of Lewis acids (ZnCl₂) improves 3-thiophene substitution
- Urea Hydrolysis Prevention : Strict anhydrous conditions during coupling steps
- Ethylamine Stability : Boc-protection/deprotection sequences for sensitive intermediates
Industrial-Scale Considerations
Patent US1429483A details continuous urea production methods adaptable for this compound:
- Autoclave conditions : 50–100 atm, 130–140°C
- Recycling : Unreacted gases (NH₃/CO₂) recompressed into reaction vessel
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and thiophene rings.
Reduction: Reduced forms of the compound, particularly at the pyrazole ring.
Substitution: Substituted derivatives with various functional groups attached to the benzodioxole and thiophene rings.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and protein-protein interactions, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea, enabling a comparative analysis of their properties and applications:
1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-Triazol-3-yl)methyl)thio)phenyl)urea ()
- Structure : Urea core with phenyl and triazole-thioether substituents.
- Key Differences : Replaces the benzodioxol and pyrazole-thiophene groups with phenyl and triazole-thioether moieties.
- Synthesis : Formed via reaction of phenyl isocyanate with triazole-thioether intermediates in THF .
- Implications : The triazole-thioether group may enhance sulfur-mediated interactions but reduce metabolic stability compared to the benzodioxol group in the target compound.
1-Alkyl(aryl)-3-[4-(Hydroxymethyl)-1H-Pyrazol-3-yl]ureas ()
- Structure : Urea derivatives with hydroxymethylpyrazole substituents.
- Key Differences : Lacks the thiophene and benzodioxol components.
- Synthesis: Prepared via condensation of amines with azides or pyrazolooxazinones in toluene or chloroform .
1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-Pyrazol-1-yl)urea (MK13) ()
- Structure : Urea with dimethoxyphenyl and methylpyrazole groups.
- Key Differences : Substitutes benzodioxol with dimethoxyphenyl and thiophene with methylpyrazole.
- Synthesis: Derived from 3-isopropyl-1H-pyrazol-5-amine and ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in acetic acid .
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)ethyl]urea (BE45727) ()
- Structure : Benzodioxol-urea linked to a triazolone-cyclopropyl group.
- Key Differences : Replaces pyrazole-thiophene with triazolone-cyclopropyl.
- Implications : The triazolone introduces a rigid, planar heterocycle, which may alter binding kinetics compared to the more flexible pyrazole-thiophene system .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs.
- Metabolic Considerations : The benzodioxol group may confer resistance to oxidative metabolism, whereas the thiophene ring could be susceptible to epoxidation, necessitating further derivatization for stability .
- Binding Interactions : The thiophene’s electron-rich nature may facilitate interactions with aromatic residues in biological targets, an advantage over methoxy or hydroxymethyl substituents .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including benzodioxole, thiophene, and pyrazole. This structural diversity suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A benzodioxole ring, known for its antioxidant properties.
- A thiophene group, which is often associated with various biological activities including antimicrobial effects.
- A pyrazole moiety, recognized for its antitumor and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains and fungi. Research indicates that derivatives with thiophene and pyrazole groups exhibit notable antifungal properties, with some exhibiting Minimum Inhibitory Concentrations (MICs) comparable to standard antifungal agents .
| Compound Type | Activity | MIC (μg/mL) |
|---|---|---|
| Pyrazole Derivatives | Antifungal | 0.37 (against R. solani) |
| Thiophene-Pyrazole Compounds | Antimicrobial | Varies by strain |
Anticancer Activity
The pyrazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The incorporation of benzodioxole may enhance these effects due to its ability to modulate cellular signaling pathways .
Studies have demonstrated that modifications in the pyrazole structure can lead to enhanced potency against specific cancer cell lines. For example, certain synthesized variants exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Targeting kinases and other enzymes critical in tumor growth and microbial resistance.
- Receptor Modulation : Interacting with cellular receptors that mediate inflammatory responses.
Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to several biological targets, including:
- EGFR : Inhibiting its activity could reduce tumor proliferation.
- Bacterial Enzymes : Disrupting bacterial metabolism and growth.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Antifungal Efficacy : A study on thiophene-pyrazole derivatives revealed significant antifungal activity against resistant strains of Candida spp., suggesting potential therapeutic applications in treating fungal infections .
- Antitumor Activity : Clinical trials involving pyrazole derivatives showed promising results in patients with advanced melanoma, where a combination therapy including these compounds led to improved survival rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
